3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-5-9-10-7-6(8(12)13)3-2-4-11(5)7;/h6H,2-4H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTVDPFFZFTWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CCCC2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with suitable aldehydes or ketones, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit notable antimicrobial properties. For instance, studies have shown that 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine derivatives can inhibit the growth of various bacterial strains. This makes them promising candidates for the development of new antibiotics or antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies suggest that it can induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways. This highlights its potential as a lead compound in the development of anticancer drugs .
Neuroprotective Effects
Emerging research suggests that triazolo-pyridine derivatives may possess neuroprotective properties. They have been shown to enhance cognitive function and provide protection against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Agricultural Science
Pesticidal Applications
The compound's structural characteristics have led to its exploration as a potential pesticide. Studies have demonstrated that certain derivatives can effectively control pests while being less harmful to beneficial organisms. This dual action is crucial in sustainable agriculture practices .
Herbicidal Activity
In addition to its pesticidal properties, 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine derivatives have shown herbicidal activity against a range of weed species. This application is particularly relevant in developing herbicides that are effective yet environmentally friendly .
Material Science
Polymer Synthesis
The compound has been utilized in the synthesis of novel polymers with unique properties. Its ability to act as a building block in polymer chemistry allows for the creation of materials with enhanced thermal stability and mechanical strength. These polymers can be applied in various industries including electronics and packaging .
Case Studies
Mechanism of Action
The mechanism of action of 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Substituent Variations at Position 3
Carboxylic Acid Positional Isomers
Structural Analogues with Heterocyclic Modifications
Q & A
Q. What are the established synthetic routes for 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride?
The synthesis typically involves cyclization of precursor heterocycles followed by carboxylation and hydrochlorination. Key steps include:
- Cyclization : Formation of the triazolo-pyridine core via [1,2,4]triazole ring closure under acidic or basic conditions.
- Carboxylation : Introduction of the carboxylic acid group using reagents like CO₂ or carbonylation agents.
- Hydrochloride formation : Neutralization with HCl to yield the final salt.
Optimization of reaction parameters (temperature: 80–120°C; solvents: DMF, THF) is critical for yield and purity .
Q. How is the molecular structure of this compound characterized in academic research?
Structural confirmation relies on:
Q. What are the stability and storage recommendations for this compound?
Stability studies indicate:
Q. What solubility profiles are relevant for in vitro bioactivity assays?
The hydrochloride salt exhibits:
- Aqueous solubility : ~10 mg/mL in PBS (pH 7.4) due to ionic interactions.
- Organic solvent compatibility : Soluble in DMSO (≥50 mg/mL) for stock solutions.
Precipitation in low-polarity solvents (e.g., ethyl acetate) necessitates sonication for homogeneous dispersion .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of the triazolo-pyridine core?
The cyclization mechanism involves:
- Electrophilic substitution : Activation of pyridine intermediates by Lewis acids (e.g., ZnCl₂).
- Nucleophilic attack : Triazole nitrogen attacking the pyridine ring at the α-position.
Computational studies (DFT) suggest a transition state with a 15–20 kcal/mol energy barrier, influenced by electron-withdrawing substituents .
Q. How can researchers resolve contradictions in biological activity data across studies?
Strategies include:
- Dose-response validation : Replicate assays with standardized protocols (e.g., IC₅₀ determination via enzyme inhibition).
- Impurity profiling : Use HPLC-MS to identify batch-specific contaminants affecting activity.
- Target validation : CRISPR knockdown or overexpression models to confirm target engagement .
Q. What methodologies optimize enantiomeric purity in derivatives of this compound?
Q. How can computational modeling predict structure-activity relationships (SAR) for this scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
